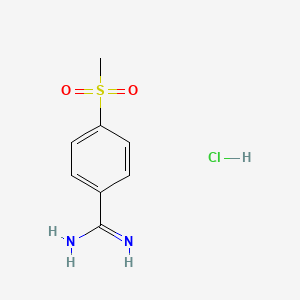

4-Methanesulfonyl-benzamidine hydrochloride

描述

X-ray Diffraction Studies

While direct X-ray diffraction data for this compound are limited, studies on structurally related sulfonamides provide insights. For example:

- Sulfathiazole (a sulfonamide antibiotic) crystallizes in the monoclinic space group P2₁/𝑐* with unit cell parameters a = 17.564 Å, b = 8.560 Å, and c = 15.572 Å.

- 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide exhibits a distorted tetrahedral geometry at the sulfur atom, with S–O bond lengths of 1.429–1.441 Å and S–N bonds of 1.608–1.622 Å.

These studies suggest that the methanesulfonyl and amidine groups in this compound likely adopt similar geometries, stabilized by intramolecular hydrogen bonds.

Three-Dimensional Conformational Analysis

The three-dimensional conformation is influenced by:

- Planar amidine group : The –C(=NH)NH₂ moiety adopts a planar geometry due to resonance stabilization.

- Tetrahedral sulfur center : The sulfonyl group (–SO₂CH₃) exhibits a tetrahedral geometry around sulfur, with bond angles near 109.5°.

- Crystal packing : Intermolecular N–H⋯O and C–H⋯π interactions are common in sulfonamides, forming layered or helical structures.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Expected ¹H NMR signals (in DMSO-d₆):

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic protons (C₆H₄) | 7.80–8.20 (doublet) |

| Methyl group (–SO₂CH₃) | 3.10–3.30 (singlet) |

| Amidine NH₂ | 7.50–8.50 (broad) |

¹³C NMR peaks:

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic carbons (C₆H₄) | 125–140 |

| Sulfonyl carbon (–SO₂CH₃) | 44–46 |

| Amidine carbon (–C(=NH)NH₂) | 155–160 |

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR spectroscopy (key absorptions):

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| S=O stretch | 1320–1350, 1140–1160 |

| N–H stretch (amidine) | 3300–3500 |

| C–N stretch | 1250–1350 |

Mass spectrometry :

- ESI-MS (positive mode) : Major ion at m/z 199.1 [M – Cl]⁺.

- Fragmentation pattern : Loss of HCl (–36.5 Da) and SO₂CH₃ (–95 Da).

属性

IUPAC Name |

4-methylsulfonylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSUEGIXYXLCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202712 | |

| Record name | Benzamidine, p-(methylsulfonyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5434-06-0 | |

| Record name | Benzamidine, p-(methylsulfonyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5434-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5434-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamidine, p-(methylsulfonyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Methylsulfonylbenzamidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX7Q989AYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

The synthesis of 4-Methanesulfonyl-benzamidine hydrochloride involves the reaction of 4-aminobenzamidine with methanesulfonyl chloride in the presence of a suitable base. This method ensures the formation of the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring consistency and efficiency in the production process.

化学反应分析

4-Methanesulfonyl-benzamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Protease Inhibition

4-Methanesulfonyl-benzamidine hydrochloride is primarily known for its ability to inhibit serine proteases, which are crucial in various biological processes including blood coagulation and fibrinolysis. Its effectiveness as a protease inhibitor has been documented in several studies:

- Thrombin and Trypsin Inhibition : The compound has been shown to selectively bind and inhibit thrombin and trypsin, which are vital enzymes in the coagulation cascade. This inhibition leads to decreased activity in coagulation assays, making it a valuable tool for studying blood coagulation mechanisms.

- Kallikrein-related Peptidase 6 (KLK6) : Recent studies have identified this compound as a potent inhibitor of KLK6, a serine protease implicated in various malignancies and neurodegenerative diseases. Its selective inhibition of KLK6 suggests potential therapeutic applications in cancer treatment .

Medicinal Chemistry

The compound's unique structure enhances its potency compared to other similar compounds. Its sulfonamide group combined with an amidine structure allows for targeted interactions with proteases, making it a candidate for drug development aimed at treating conditions associated with dysregulated protease activity .

Case Study 1: Inhibition Mechanism Analysis

A structural study utilizing X-ray crystallography has elucidated how this compound interacts with the active sites of target enzymes like thrombin. The study revealed critical insights into the binding affinities and specific interactions that contribute to its inhibitory effects. This understanding is crucial for developing more effective protease inhibitors.

Case Study 2: Therapeutic Potential in Cancer

Research exploring KLK6 inhibition by this compound demonstrated its role in reducing tumor cell migration and invasiveness in vitro. In animal models, the compound showed promise in mitigating metastasis associated with KLK6-positive tumors, suggesting potential applications in cancer therapy .

作用机制

The mechanism of action of 4-Methanesulfonyl-benzamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as serine proteases, by binding to their active sites and preventing their normal function . This inhibition can affect various biological pathways, making it a valuable tool in biochemical research.

相似化合物的比较

Comparison with Similar Benzamidine Hydrochloride Compounds

Benzamidine derivatives share a common amidine backbone but differ in substituents, which critically influence their physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Structural and Physicochemical Properties

*Note: Molecular weight for 3-methyl derivative is estimated based on benzamidine core structure.

Key Observations :

- Electron Effects : The methanesulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, increasing the amidine’s acidity and reactivity compared to the electron-donating methyl group (-CH₃) in 3-methyl derivatives .

- Lipophilicity : The trifluoromethyl (-CF₃) group in 4-(trifluoromethyl)benzamidine HCl enhances membrane permeability, whereas the polar -SO₂CH₃ group in 4-methanesulfonyl-benzamidine HCl may limit bioavailability .

Key Observations :

生物活性

4-Methanesulfonyl-benzamidine hydrochloride (MSB) is a synthetic compound recognized for its significant biological activities, particularly as a protease inhibitor. This article delves into the biological mechanisms, applications, and research findings related to MSB, providing a comprehensive overview of its role in various biochemical processes.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁ClN₂O₂S

- Molecular Weight : Approximately 234.7 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and various organic solvents

The compound features a sulfonyl functional group and an amidine structure, which enhance its potency as a protease inhibitor compared to other similar compounds.

MSB primarily acts by inhibiting serine proteases, enzymes critical in various biological processes, including coagulation and inflammation. It binds selectively to the active sites of these enzymes, preventing their normal function. Notable enzymes inhibited by MSB include:

- Thrombin : A key enzyme in the coagulation cascade.

- Trypsin : Involved in protein digestion and activation of other proteases.

This inhibition leads to significant effects on blood clotting and inflammatory responses, making MSB a valuable compound in therapeutic research.

1. Anticoagulant Activity

Research indicates that MSB effectively reduces thrombin activity, which is crucial for blood coagulation. By inhibiting thrombin, MSB plays a role in regulating hemostasis, potentially offering therapeutic benefits in conditions associated with excessive clotting.

2. Anti-inflammatory Effects

MSB has been studied for its potential anti-inflammatory properties. Its ability to inhibit serine proteases involved in inflammatory pathways suggests that it could be beneficial in treating inflammatory diseases.

3. Antimicrobial Properties

Some studies have explored the antimicrobial potential of MSB, indicating that it may possess activity against certain bacterial strains. This aspect is still under investigation and requires further validation through clinical studies.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticoagulant | Inhibition of thrombin and other serine proteases | |

| Anti-inflammatory | Modulation of inflammatory pathways via protease inhibition | |

| Antimicrobial | Potential activity against specific bacterial strains |

Case Studies

-

Thrombin Inhibition Study :

A study demonstrated that MSB significantly inhibited thrombin activity in vitro, leading to reduced fibrinogen conversion to fibrin. This highlights its potential use as an anticoagulant agent in clinical settings. -

Inflammation Model :

In animal models of inflammation, MSB administration resulted in decreased levels of pro-inflammatory cytokines, suggesting its role in modulating immune responses. -

Antimicrobial Assessment :

Preliminary tests indicated that MSB exhibited inhibitory effects against Staphylococcus aureus, warranting further exploration into its potential as an antimicrobial agent.

常见问题

Q. What are the established synthetic routes for 4-Methanesulfonyl-benzamidine hydrochloride, and how can purity be ensured?

The compound is typically synthesized via the reaction of 4-methanesulfonylbenzonitrile with ammonium chloride in methanol under acidic conditions, followed by HCl gas saturation to precipitate the hydrochloride salt . Purification involves recrystallization from ethanol-water mixtures. Characterization requires 1H/13C NMR (to confirm amidine proton resonance at δ 8.5–9.5 ppm and sulfonyl group signals) and HPLC-MS (≥98% purity). Contaminants like unreacted nitrile or byproducts (e.g., thiourea derivatives) must be monitored using ion-exchange chromatography .

Q. How should researchers handle and store this compound to ensure stability?

Store at 4°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation. Handle in a fume hood with PPE (gloves, lab coat, goggles) due to potential respiratory and skin irritation hazards. Dissolve in DMSO or PBS (pH 7.4) for biological assays, avoiding prolonged exposure to aqueous solutions >24 hours to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm sulfonyl (δ ~3.3 ppm for CH3SO2) and amidine (δ ~8.5–9.5 ppm) groups.

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% TFA in water (60:40).

- Elemental analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

Apply factorial design (e.g., Box-Behnken) to optimize reaction parameters:

- Variables: Temperature (40–80°C), reaction time (6–24 hours), and NH4Cl equivalents (2–5 mol).

- Responses: Yield (%) and purity (HPLC). Statistical analysis (ANOVA) identifies optimal conditions. For example, Ji et al. (2010) achieved 85% yield at 60°C, 12 hours, and 3.5 mol NH4Cl, with <2% thiourea byproduct .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions may arise from:

- Impurity profiles : Re-analyze batches via LC-MS to detect trace intermediates (e.g., nitrile starting material).

- Assay variability : Standardize enzyme inhibition protocols (e.g., fixed substrate concentrations, pH 7.4 buffers).

- Cellular uptake differences : Use radiolabeled analogs (e.g., 14C-labeled amidine) to quantify intracellular concentrations .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Sulfonyl group modifications : Replace methanesulfonyl with tosyl or trifluoromethanesulfonyl to alter electron-withdrawing effects and binding to serine proteases (e.g., trypsin-like enzymes).

- Amidine substitution : Introduce N-alkyl groups to modulate pKa and membrane permeability. Validate using molecular docking (PDB: 1SGT for trypsin) and surface plasmon resonance (SPR) for binding kinetics .

Q. What in vitro and in vivo models are suitable for studying its mechanism of action?

- In vitro : Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases) to measure IC50. Include HEK293 cells overexpressing PAR1/PAR2 to assess receptor antagonism.

- In vivo : Test in rodent models of thrombosis (e.g., FeCl3-induced carotid injury) with dose ranges of 1–10 mg/kg IV. Monitor pharmacokinetics (t1/2, Cmax) via LC-MS/MS .

Q. How can researchers identify off-target effects in complex biological systems?

- Proteome-wide profiling : Use activity-based protein profiling (ABPP) with broad-spectrum serine hydrolase/depsipeptide probes.

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., HUVECs) to identify dysregulated pathways (e.g., coagulation, inflammation). Cross-reference with STRING database to map protein interaction networks .

Methodological Notes

- Data Contradictions : Always cross-validate findings using orthogonal methods (e.g., SPR vs. enzyme kinetics).

- Safety : Refer to GHS Class 2 guidelines (H315, H319, H335) for handling irritants .

- Computational Tools : Use Schrödinger Suite or AutoDock Vina for docking studies, and Gaussian 16 for DFT calculations of electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。